Pentanoic acid, 3-methyl-2-oxo-, (3S)-

Catalog No.
S599039
CAS No.
24809-08-3
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoic acid, 3-methyl-2-oxo-, (3S)-

CAS Number

24809-08-3

Product Name

Pentanoic acid, 3-methyl-2-oxo-, (3S)-

IUPAC Name

(3S)-3-methyl-2-oxopentanoic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI Key

JVQYSWDUAOAHFM-BYPYZUCNSA-N

SMILES

CCC(C)C(=O)C(=O)O

Solubility

915.5 mg/mL

Canonical SMILES

CCC(C)C(=O)C(=O)O

Isomeric SMILES

CC[C@H](C)C(=O)C(=O)O

Metabolism and Maple Syrup Urine Disease (MSUD):

(3S)-3-Methyl-2-oxopentanoic acid is a metabolite of the branched-chain amino acid isoleucine. In healthy individuals, it is further broken down in a series of enzymatic reactions. However, deficiencies in these enzymes can lead to a buildup of (3S)-3-Methyl-2-oxopentanoic acid and other branched-chain keto acids in the blood and urine. This condition is known as Maple Syrup Urine Disease (MSUD) PubChem: . Elevated levels of (3S)-3-Methyl-2-oxopentanoic acid can serve as a biomarker for diagnosing MSUD PubChem: .

Pentanoic acid, 3-methyl-2-oxo-, (3S)-, also known as 3-methyl-2-oxovaleric acid, is a short-chain keto acid with the molecular formula C6H10O3C_6H_{10}O_3 and a molecular weight of approximately 130.14 g/mol. This compound belongs to the class of organic compounds known as keto acids and derivatives, specifically categorized as short-chain keto acids due to its alkyl chain containing fewer than six carbon atoms .

The structure of Pentanoic acid, 3-methyl-2-oxo-, (3S)- features a chiral center, which contributes to its stereochemistry and biological activity. It is characterized by a hydrophobic nature, making it practically insoluble in water .

Typical of keto acids. Key reactions include:

  • Decarboxylation: This compound can undergo decarboxylation, where it loses a carbon dioxide molecule, leading to the formation of simpler compounds.
  • Transamination: It can react with amino acids, undergoing transamination to form corresponding amino acid derivatives .
  • Condensation Reactions: The compound can also participate in condensation reactions with aldehydes or other carbonyl compounds to yield more complex structures .

Pentanoic acid, 3-methyl-2-oxo-, (3S)- is recognized for its biological significance as a neurotoxin and metabotoxin. It is produced from the incomplete metabolism of branched-chain amino acids and has been associated with metabolic disorders such as maple syrup urine disease .

High levels of this compound can lead to:

  • Neurotoxicity: Damage to nerve cells and tissues.
  • Acidosis: Induces metabolic acidosis, which can affect various organ systems and manifest symptoms like poor feeding and lethargy in infants .

The compound's role in energy metabolism disruption underscores its importance in biochemical pathways.

The synthesis of Pentanoic acid, 3-methyl-2-oxo-, (3S)- can be achieved through several methods:

  • Branched-chain Amino Acid Metabolism: It is primarily formed from the catabolism of branched-chain amino acids such as isoleucine.
  • Chemical Synthesis: Laboratory synthesis may involve the condensation of acetic anhydride with isovaleraldehyde followed by oxidation processes.
  • Biotechnological Approaches: Microbial fermentation techniques can also be employed to produce this compound from suitable substrates .

Pentanoic acid, 3-methyl-2-oxo-, (3S)- has several applications:

  • Biochemical Research: Used as a marker in studies related to metabolic disorders.
  • Pharmaceuticals: Investigated for potential therapeutic roles due to its biological activity.
  • Food Industry: Its derivatives may be explored for flavoring or preservation purposes due to their organic acid properties .

Interaction studies involving Pentanoic acid, 3-methyl-2-oxo-, (3S)- focus on its effects on metabolic pathways and its interactions with enzymes involved in amino acid catabolism. Notably, it interacts with enzymes such as pyruvate decarboxylase, influencing the conversion rates of pyruvate into acetaldehyde during fermentation processes .

Additionally, research indicates that chronic exposure to elevated levels may lead to significant health impacts due to its neurotoxic properties.

Several compounds share structural or functional similarities with Pentanoic acid, 3-methyl-2-oxo-, (3S)-. The following table summarizes these compounds:

Compound NameMolecular FormulaKey Characteristics
2-Oxobutyric AcidC4H8O3A shorter keto acid involved in similar pathways.
4-Methyl-2-oxovaleric AcidC6H10O3Similar structure but differs in position of methyl group.
3-Hydroxybutyric AcidC4H8O3A hydroxy derivative that plays a role in energy metabolism.

These compounds highlight the uniqueness of Pentanoic acid, 3-methyl-2-oxo-, (3S)- due to its specific biological activity and structural features that differentiate it from other keto acids.

Branched-Chain Amino Acid Metabolism

Isoleucine Catabolic Pathway

Pentanoic acid, 3-methyl-2-oxo-, (3S)-, commonly known as 3-methyl-2-oxovaleric acid, represents a critical intermediate in the catabolic pathway of isoleucine, one of the three branched-chain amino acids [3]. This compound serves as the alpha-keto acid analogue of isoleucine and is produced through the initial transamination step of isoleucine degradation [4]. The isoleucine catabolic pathway follows a well-characterized sequence of enzymatic reactions that ultimately leads to the production of acetyl-coenzyme A and propionyl-coenzyme A [14] [16].

The catabolism of isoleucine begins with its transamination to 3-methyl-2-oxovaleric acid, followed by oxidative decarboxylation to 2-methylbutyryl-coenzyme A [14]. This process represents the common pathway shared among all three branched-chain amino acids, involving the same enzymatic machinery for the initial two steps [16]. The subsequent metabolism of 2-methylbutyryl-coenzyme A proceeds through a four-step beta-oxidation process, involving dehydrogenation, hydration, dehydrogenation, and finally thioester hydrolysis to form acetyl-coenzyme A and propionyl-coenzyme A [14].

The isoleucine degradation pathway is conserved across multiple organisms, including microorganisms, higher plants, and animals, demonstrating its fundamental importance in cellular metabolism [14]. The pathway's end products contribute to both ketogenic and glucogenic pathways, as isoleucine catabolism terminates with the production of both acetyl-coenzyme A and propionyl-coenzyme A [27] [31].

Table 1: Isoleucine Catabolic Pathway Steps

StepSubstrateProductEnzymeCofactors/Cosubstrates
1L-Isoleucine3-Methyl-2-oxovaleric acidBranched-chain aminotransferaseα-Ketoglutarate, Pyridoxal 5′-phosphate
23-Methyl-2-oxovaleric acid2-Methylbutyryl-coenzyme ABranched-chain α-keto acid dehydrogenaseThiamine pyrophosphate, Lipoic acid, Coenzyme A, Nicotinamide adenine dinucleotide
32-Methylbutyryl-coenzyme A2-Methylbutenoyl-coenzyme A (Tiglyl-coenzyme A)Acyl-coenzyme A dehydrogenaseFlavin adenine dinucleotide
42-Methylbutenoyl-coenzyme A (Tiglyl-coenzyme A)2-Methyl-3-hydroxybutyryl-coenzyme AEnoyl-coenzyme A hydrataseWater
52-Methyl-3-hydroxybutyryl-coenzyme A2-Methylacetoacetyl-coenzyme A3-Hydroxyacyl-coenzyme A dehydrogenaseNicotinamide adenine dinucleotide
62-Methylacetoacetyl-coenzyme AAcetyl-coenzyme Aβ-KetothiolaseCoenzyme A
72-Methylacetoacetyl-coenzyme APropionyl-coenzyme Aβ-KetothiolaseCoenzyme A

Transamination Reactions and Enzyme Kinetics

The formation of 3-methyl-2-oxovaleric acid from isoleucine occurs through a transamination reaction catalyzed by branched-chain aminotransferase [3] [4]. This enzymatic process involves the reversible transfer of an amino group from isoleucine to α-ketoglutarate, producing 3-methyl-2-oxovaleric acid and glutamate [6]. The reaction follows a ping-pong mechanism characteristic of pyridoxal 5′-phosphate-dependent enzymes [12].

Branched-chain aminotransferases exhibit specific kinetic properties that facilitate efficient branched-chain amino acid metabolism [7]. The enzymes demonstrate substrate specificity for all three branched-chain amino acids: leucine, isoleucine, and valine, with the ability to catalyze bidirectional transamination reactions [8]. In bacterial systems, branched-chain aminotransferase is responsible for approximately 90% of the total isoleucine and valine aminotransferase activity within the cell [9].

The enzyme kinetics of branched-chain aminotransferase follow Michaelis-Menten behavior under normal physiological conditions [33]. Studies have revealed that the enzyme exhibits hyperbolic kinetics for branched-chain α-keto acid dehydrogenase activity over substrate concentrations ranging from 0.05 to 2.0 millimolar, with apparent Michaelis constant values of 0.05-0.06 millimolar and maximum velocity values of 13-15 nanomoles per hour per milligram of protein [33].

Regulatory Mechanisms in Branched-Chain Amino Acid Metabolism

The metabolism of branched-chain amino acids, including the production and utilization of 3-methyl-2-oxovaleric acid, is subject to sophisticated regulatory mechanisms that ensure metabolic homeostasis [15] [18]. These regulatory systems operate at multiple levels, including allosteric regulation, covalent modification, and transcriptional control [15].

End-product inhibition represents a primary regulatory mechanism in branched-chain amino acid metabolism [15]. The formation of branched-chain amino acids in microorganisms is controlled mainly by end-product inhibition of enzyme action, complemented by repression of enzyme synthesis [15]. Specifically, threonine deaminase is inhibited by isoleucine, acetohydroxy acid synthetase is inhibited by valine, and α-isopropylmalate synthetase is inhibited by leucine [15].

Transcriptional regulation plays a crucial role in coordinating branched-chain amino acid metabolism with cellular nutritional status [18]. Global control mechanisms coordinate the expression of operons within the isoleucine-leucine-valine regulon through changes in deoxyribonucleic acid supercoiling that occur in response to changes in cellular energy charge levels [18]. These changes are modulated by nutrient and environmental signals, enabling cells to adjust branched-chain amino acid synthesis rates to changing nutritional and environmental conditions [18].

Table 2: Regulatory Mechanisms in Branched-Chain Amino Acid Metabolism

Regulatory MechanismTarget EnzymeRegulatory FactorEffect
Branched-chain α-keto acid dehydrogenase PhosphorylationBranched-chain α-keto acid dehydrogenase ComplexBranched-chain α-keto acid dehydrogenase kinaseInactivation (reduced catabolism)
Branched-chain α-keto acid dehydrogenase DephosphorylationBranched-chain α-keto acid dehydrogenase ComplexMitochondrial phosphatase 2CActivation (increased catabolism)
Allosteric Inhibition by Branched-chain α-keto acidsBranched-chain α-keto acid dehydrogenase kinaseα-Ketoisocaproate, α-Keto-β-methylvalerateReduced kinase activity
End-product InhibitionVarious pathway enzymesBranched-chain amino acids (Isoleucine, Leucine, Valine)Reduced biosynthesis
Transcriptional RegulationBranched-chain aminotransferase 2, Branched-chain α-keto acid dehydrogenase subunitsPeroxisome proliferator-activated receptor gamma coactivator-1alpha, Glucocorticoid receptorIncreased enzyme expression
Post-translational ModificationsBranched-chain aminotransferase, Branched-chain α-keto acid dehydrogenasePhosphorylation, Acetylation, UbiquitinationModulated activity/stability
Nutritional Status ResponseMultiple enzymesProtein/amino acid availabilityCoordinated metabolic response

Enzymatic Processes and Interactions

Branched-Chain Aminotransferase Function

Branched-chain aminotransferase functions as the primary enzyme responsible for the initial step in branched-chain amino acid catabolism, catalyzing the formation of 3-methyl-2-oxovaleric acid from isoleucine [6] [7]. This enzyme, classified under Enzyme Commission number 2.6.1.42, operates through a reversible transamination mechanism that involves the interconversion between pyridoxal 5′-phosphate and pyridoxamine 5′-phosphate-bound forms [19].

The enzyme exists in two distinct isoforms in eukaryotic organisms: mitochondrial branched-chain aminotransferase and cytosolic branched-chain aminotransferase [8]. The mitochondrial isoform is predominantly involved in catabolic processes and is found in most tissues, while the cytosolic isoform is largely restricted to the central nervous system and plays a role in glutamate synthesis [7]. Both isoforms exhibit identical enzymatic functions but differ in their physiological roles and regulatory mechanisms [8].

Branched-chain aminotransferase belongs to the fold type IV class of pyridoxal 5′-phosphate enzymes, which distinguishes it structurally from other aminotransferase families [7] [12]. The enzyme catalyzes reactions on the re-face of the pyridoxal 5′-phosphate cofactor, in contrast to other classes that catalyze reactions from the si-face [7]. This structural organization contributes to the enzyme's specific substrate recognition and catalytic efficiency [12].

Table 3: Enzymatic Properties of Branched-Chain Aminotransferase

PropertyValueReference
Enzyme Commission NumberEnzyme Commission 2.6.1.42 [6]
Cofactor RequirementPyridoxal 5′-phosphate [19]
Molecular Weight (Human mitochondrial branched-chain aminotransferase)~43 kilodaltons [7]
Subunit StructureHomodimer [6]
Fold Type ClassificationPyridoxal 5′-phosphate Fold Type IV [12]
Active Site LocationDomain interface [6]
Reaction MechanismPing-pong mechanism [12]
Substrate SpecificityL-leucine, L-isoleucine, L-valine [7]
Cellular Location (mitochondrial branched-chain aminotransferase)Mitochondrial matrix [8]
Cellular Location (cytosolic branched-chain aminotransferase)Cytosol [8]

Branched-Chain α-Keto Acid Dehydrogenase Complex

The branched-chain α-keto acid dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of 3-methyl-2-oxovaleric acid, representing the rate-limiting step in branched-chain amino acid catabolism [10] [11]. This multi-subunit enzyme complex is located on the mitochondrial inner membrane and belongs to the mitochondrial α-ketoacid dehydrogenase complex family, which includes pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase [10].

The enzyme complex consists of three distinct catalytic components, each encoded by separate genes and possessing specific cofactor requirements [10] [19]. The E1 component, encoded by the branched-chain α-keto acid dehydrogenase A and branched-chain α-keto acid dehydrogenase B genes, functions as a thiamine pyrophosphate-dependent decarboxylase and exists as an α2β2 heterotetramer [19] [24]. The E2 component, encoded by the dihydrolipoamide branched-chain transacylase gene, serves as a lipoate-dependent dihydrolipoyl transacylase responsible for transferring acyl groups to coenzyme A [19] [24]. The E3 component, encoded by the dihydrolipoamide dehydrogenase gene, functions as a flavin adenine dinucleotide-dependent dihydrolipoyl dehydrogenase that transfers released electrons to nicotinamide adenine dinucleotide [19] [24].

The structural organization of the branched-chain α-keto acid dehydrogenase complex involves 24 copies of E2 arranged in octahedral symmetry forming the core, with 12 E1 α2β2 tetramers and 6 E3 homodimers non-covalently linked to this polymer [10]. This arrangement facilitates efficient substrate channeling and coordinate regulation of the overall catalytic process [19].

Table 4: Branched-Chain α-Keto Acid Dehydrogenase Complex Components

ComponentGeneEnzyme Commission NumberPrimary CofactorFunctionQuaternary Structure
E1 (α-subunit)Branched-chain α-keto acid dehydrogenase AEnzyme Commission 1.2.4.4Thiamine pyrophosphateOxidative decarboxylationα2β2 heterotetramer
E1 (β-subunit)Branched-chain α-keto acid dehydrogenase BEnzyme Commission 1.2.4.4Thiamine pyrophosphateOxidative decarboxylationα2β2 heterotetramer
E2 (Dihydrolipoyl transacylase)Dihydrolipoamide branched-chain transacylaseEnzyme Commission 2.3.1.168Lipoic acid, Coenzyme AAcyl group transfer24 subunits (octahedral core)
E3 (Dihydrolipoyl dehydrogenase)Dihydrolipoamide dehydrogenaseEnzyme Commission 1.8.1.4Flavin adenine dinucleotide, Nicotinamide adenine dinucleotideElectron transfer and regenerationHomodimer (6 copies)

Cofactor Requirements and Regulation

The enzymatic processes involved in 3-methyl-2-oxovaleric acid metabolism require multiple cofactors that are essential for proper catalytic function [19] [20] [23]. Branched-chain aminotransferase requires pyridoxal 5′-phosphate as a cofactor, which serves as the amino group carrier during the transamination reaction [19] [23]. The cofactor undergoes interconversion between pyridoxal 5′-phosphate and pyridoxamine 5′-phosphate forms during the catalytic cycle, with pyridoxamine 5′-phosphate transferring the amino group to α-ketoglutarate to produce glutamate [19].

The branched-chain α-keto acid dehydrogenase complex exhibits more complex cofactor requirements due to its multi-subunit structure [19] [20]. The E1 component requires thiamine pyrophosphate for the oxidative decarboxylation reaction, with thiamine pyrophosphate binding occurring in pockets located between the α and β subunits [19]. The E2 component utilizes lipoic acid and coenzyme A for the transacylation reaction, while the E3 component requires both flavin adenine dinucleotide and nicotinamide adenine dinucleotide for the electron transfer process [19] [24].

Regulation of the branched-chain α-keto acid dehydrogenase complex occurs primarily through a phosphorylation-dephosphorylation cycle [22] [24]. Branched-chain α-keto acid dehydrogenase kinase inactivates the complex by phosphorylating three specific residues on the E1α subunit, while mitochondrial phosphatase 2C reactivates the complex through dephosphorylation [22] [24]. This regulatory mechanism is modulated by the concentrations of branched-chain α-keto acids, particularly α-ketoisocaproate, which allosterically inhibits branched-chain α-keto acid dehydrogenase kinase activity [22] [24].

The evolutionary relationship between pyridoxal 5′-phosphate and thiamine pyrophosphate cofactors suggests that pyridoxal 5′-phosphate may have served as a functional predecessor to thiamine pyrophosphate in early metabolic systems [21]. This relationship is evident in the ability of pyridoxal 5′-phosphate enzymes to catalyze some reactions typically associated with thiamine pyrophosphate-dependent enzymes, providing insight into the evolution of cofactor-dependent metabolic pathways [21].

Metabolic Flux Analysis

Quantitative Metabolism Models

Quantitative analysis of branched-chain amino acid metabolism, including the flux through 3-methyl-2-oxovaleric acid, requires sophisticated metabolic modeling approaches that account for the complex regulatory networks governing these pathways [30]. Whole-body metabolic fate analysis of branched-chain amino acids has revealed that most tissues rapidly oxidize these amino acids into the tricarboxylic acid cycle, with the greatest quantitative contribution occurring in muscle, brown fat, liver, kidneys, and heart [30].

Isotopic tracing studies have provided valuable insights into the tissue-specific contributions to branched-chain amino acid metabolism [30]. These investigations demonstrate that pancreatic tissue derives approximately 20% of its tricarboxylic acid cycle carbons from branched-chain amino acids, highlighting the metabolic significance of these pathways in specific tissues [30]. The application of in vivo isotopic tracing techniques has enabled systematic quantification of branched-chain amino acid oxidation rates in both healthy and pathological conditions [30].

Metabolic flux analysis has revealed that branched-chain amino acid catabolism yields nicotinamide adenine dinucleotide and flavin adenine dinucleotide reduced forms, which can be utilized for adenosine triphosphate generation through oxidative phosphorylation [27] [31]. Under fasting conditions, substantial amounts of branched-chain amino acids are generated through protein breakdown, and their catabolism products can be fully oxidized via the tricarboxylic acid cycle in muscle tissue [27] [31]. In liver tissue, these products can be directed toward the synthesis of ketone bodies and glucose, demonstrating the metabolic flexibility of branched-chain amino acid utilization [27] [31].

Isoleucine-3-Methyl-2-oxopentanoic Acid Conversion Rates

The conversion of isoleucine to 3-methyl-2-oxovaleric acid represents the initial and reversible step in isoleucine catabolism, with conversion rates influenced by tissue-specific expression patterns of branched-chain aminotransferase isoforms [11] [19]. The mitochondrial isoform of branched-chain aminotransferase contributes most significantly to whole-body branched-chain amino acid disposal, particularly in skeletal muscle tissue [11]. Regulation of conversion rates occurs through multiple mechanisms, including transcriptional control by peroxisome proliferator-activated receptor gamma coactivator-1alpha and glucocorticoid receptor signaling [11].

Experimental studies have demonstrated that genetic and pharmacologic suppression of branched-chain α-keto acid dehydrogenase kinase induces increased branched-chain amino acid oxidation primarily in skeletal muscle of healthy subjects [30]. This finding indicates that the conversion of 3-methyl-2-oxovaleric acid to downstream products represents a major regulatory point in controlling overall flux through the isoleucine catabolic pathway [30].

The kinetic properties of enzymes involved in 3-methyl-2-oxovaleric acid metabolism exhibit tissue-specific variations that contribute to differential conversion rates across organs [33]. Studies of branched-chain α-keto acid dehydrogenase complex activity have revealed apparent Michaelis constant values in the range of 0.05-0.06 millimolar for α-ketoisovaleric acid, with maximum velocity values of 13-15 nanomoles per hour per milligram of protein under physiological conditions [33].

Metabolic Fate and Downstream Products

The metabolic fate of 3-methyl-2-oxovaleric acid leads to the formation of multiple downstream products that contribute to diverse metabolic pathways [26] [27] [28]. Following oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex, 3-methyl-2-oxovaleric acid is converted to 2-methylbutyryl-coenzyme A, which subsequently undergoes beta-oxidation to produce acetyl-coenzyme A and propionyl-coenzyme A [26] [27].

The dual production of acetyl-coenzyme A and propionyl-coenzyme A from isoleucine catabolism confers both ketogenic and glucogenic properties to this amino acid [27] [28] [31]. Acetyl-coenzyme A can enter ketone body synthesis pathways or be completely oxidized through the tricarboxylic acid cycle, while propionyl-coenzyme A can be converted to succinyl-coenzyme A and subsequently utilized for gluconeogenesis [27] [31].

Physical Description

Solid

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.062994177 g/mol

Monoisotopic Mass

130.062994177 g/mol

Heavy Atom Count

9

UNII

XQL9PAO004

Other CAS

24809-08-3

Wikipedia

(3S)-3-methyl-2-oxo-pentanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Modify: 2024-04-14

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